2-Bromo-N-{4-[(diethylamino)sulfonyl]-phenyl}acetamide
Overview
Description
2-Bromo-N-{4-[(diethylamino)sulfonyl]-phenyl}acetamide is a chemical compound that belongs to the family of sulfonamides. It is a white to off-white solid that is used for various scientific applications. The molecular weight of this compound is 349.24 and the molecular formula is C12H17BrN2O3S .
Molecular Structure Analysis
The molecular structure of 2-Bromo-N-{4-[(diethylamino)sulfonyl]-phenyl}acetamide consists of 12 carbon atoms, 17 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. It serves as a reagent in the identification and quantification of proteins, aiding in the understanding of their interactions and dynamics within a biological context .
Biochemical Applications
As a member of the sulfonamide family, this compound finds its use in various biochemical applications. It can act as an inhibitor or a reactive substrate in enzymatic reactions, contributing to the study of enzyme kinetics and mechanisms.
Pharmaceutical Research
In the pharmaceutical industry, this compound is explored for its potential as a building block in drug design and synthesis. Its structural features may be key in developing new therapeutic agents with sulfonamide as a functional group .
Chemical Synthesis
This compound plays a role in chemical synthesis, particularly in reactions involving the benzylic position. It can participate in nucleophilic substitution reactions, which are fundamental in creating complex organic molecules .
Materials Science
In materials science, this compound could be investigated for its properties in the development of new materials. Its molecular structure may contribute to the creation of novel polymers or coatings with specific characteristics.
Environmental Science
The applications of this compound extend to environmental science, where it might be used in the analysis of soil or water samples for contaminants. Its chemical properties could assist in the detection and quantification of environmental pollutants.
Analytical Chemistry
Analytical chemists may employ this compound in developing new methods for substance detection and analysis. Its unique molecular signature allows for its use as a standard or reference in various analytical techniques .
Advanced Battery Science
Lastly, the compound’s potential applications in advanced battery science are worth exploring. Its chemical stability and reactivity could be advantageous in researching and developing more efficient energy storage systems .
Safety and Hazards
properties
IUPAC Name |
2-bromo-N-[4-(diethylsulfamoyl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O3S/c1-3-15(4-2)19(17,18)11-7-5-10(6-8-11)14-12(16)9-13/h5-8H,3-4,9H2,1-2H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCGFAZQLDQWJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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